Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(2-aminoethylamino)-5-nitrobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-17-10(14)8-6-7(13(15)16)2-3-9(8)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWBBXIHITBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration as the Initial Step
Nitration of methyl benzoate derivatives is well-documented, with meta-directing effects of electron-withdrawing groups ensuring predictable regioselectivity. For example, methyl 3-nitrobenzoate is synthesized via nitration of methyl benzoate using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, achieving >80% yield. Adapting this methodology, methyl 2-protected-amino-5-nitrobenzoate intermediates can be synthesized by introducing a protective group (e.g., acetyl) prior to nitration.
Key Protocol (Adapted from CN117623958A):
- Acylation: React methyl 2-aminobenzoate with acetic anhydride in glacial acetic acid at <35°C to form methyl 2-acetamidobenzoate.
- Nitration: Add fuming HNO₃ dropwise to the acylated intermediate in H₂SO₄ at 20–35°C, yielding methyl 2-acetamido-5-nitrobenzoate.
- Deprotection: Hydrolyze the acetamide group using 30% H₂O₂ and H₂SO₄ at 60°C, producing methyl 2-amino-5-nitrobenzoate (85% yield).
Amination After Nitration
Introducing the aminoethylamino group post-nitration avoids interference from the strongly electron-donating amine during nitration. Methyl 2-chloro-5-nitrobenzoate serves as a key intermediate, where the chloride is displaced by ethylenediamine under basic conditions.
Example Reaction Conditions:
- Substitution: React methyl 2-chloro-5-nitrobenzoate with excess ethylenediamine in tetrahydrofuran (THF) at 60°C for 12 hours.
- Yield: ~70% after purification via silica gel chromatography.
Regioselective Nitration Techniques
Regiochemical control is critical to avoid ortho/para byproducts. The meta-directing influence of ester and protected amine groups ensures preferential nitration at position 5.
Mixed Acid Nitration Conditions
A mixture of HNO₃ and H₂SO₄ (1:2 v/v) at 0–5°C is optimal for nitrating electron-deficient aromatic rings. Ice baths are essential to suppress di-nitration, which occurs readily at higher temperatures.
Hydrochloride Salt Formation
The final step involves protonating the secondary amine with hydrochloric acid (HCl) in a polar solvent:
$$
\text{Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate} + \text{HCl} \xrightarrow{\text{EtOH}} \text{Hydrochloride salt}
$$
Crystallization: The product precipitates upon cooling and is isolated via filtration (95% purity).
Analytical Characterization
Critical characterization data from synthetic protocols include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 208–210°C | |
| ¹H NMR (DMSO-d₆) | δ 7.8 (s, 1H, ArH), 6.5 (m, 2H, NH₂) | |
| Yield (Overall) | 45–55% (4-step synthesis) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Nitration → Amination | High regioselectivity; avoids amine side reactions | Multiple protection/deprotection steps |
| Amination → Nitration | Simpler linear synthesis | Risk of over-nitration |
Industrial-Scale Considerations
Large-scale production faces challenges in handling fuming HNO₃ and corrosive H₂SO₄. Patent CN117623958A addresses this by using a one-pot acylation-nitration process, reducing intermediate isolation steps. Continuous flow reactors are proposed to enhance safety and yield.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes selective reduction to form an aromatic amine. This reaction is critical for generating intermediates in pharmaceutical synthesis :
Reaction Conditions:
-
Catalytic hydrogenation (H, Pd/C, ethanol, 25°C, 6 hr)
-
Chemical reduction (SnCl/HCl, reflux, 2 hr)
Products:
-
Primary product: Methyl 2-[(2-aminoethyl)amino]-5-aminobenzoate hydrochloride
-
Byproducts: Trace amounts of over-reduced species (e.g., hydroxylamines) under harsh conditions
Applications:
-
Intermediate for antitumor agents (e.g., DNA alkylators)
| Reduction Method | Yield (%) | Purity (%) |
|---|---|---|
| Catalytic H | 92 | 98 |
| SnCl/HCl | 85 | 95 |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid :
Reaction Pathways:
-
Acidic hydrolysis: HCl (conc.), reflux, 8 hr → 2-[(2-aminoethyl)amino]-5-nitrobenzoic acid hydrochloride
-
Basic hydrolysis: NaOH (2M), 70°C, 4 hr → Sodium salt of the carboxylic acid
Kinetics:
-
Pseudo-first-order rate constants:
-
Acidic:
-
Basic:
-
Thermodynamic Data:
| Pathway | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|
| Acidic | +45.2 | -112 |
| Basic | +38.7 | -98 |
Nucleophilic Substitution at the Aminoethyl Group
The primary amine in the aminoethyl side chain participates in nucleophilic reactions, forming Schiff bases or amides:
Example Reaction with Benzaldehyde:
-
Conditions: Ethanol, RT, 12 hr
-
Product: -Benzylidene-2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride
-
Yield: 78%
Applications:
-
Chelating agent for metal-catalyzed reactions
-
Precursor for polymer-supported catalysts
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to -NO) undergoes regioselective electrophilic substitution at the meta position:
Nitration (Additional -NO2_22):
-
Conditions: HNO/HSO, 0°C → 2-[(2-aminoethyl)amino]-3,5-dinitrobenzoate
-
Regioselectivity: >95% meta-substitution
Interaction with Biomolecules
The reduced nitro group generates reactive intermediates (e.g., nitroso, hydroxylamine) that covalently modify proteins and DNA:
Mechanism:
-
Nitro reduction → Nitroso intermediate
-
Michael addition with thiols (e.g., cysteine residues)
Biological Targets:
-
Cytochrome P450 enzymes
-
Glutathione transferases
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity (Relative) | Primary Reactions |
|---|---|---|
| -NO | High | Reduction |
| -COOCH | Moderate | Hydrolysis |
| -NHCHCHNH | Low | Schiff base formation |
Scientific Research Applications
Chemistry
Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution .
Biology
In biological research, this compound is employed to study enzyme interactions and protein modifications. It has been shown to inhibit specific enzymes, which can be pivotal in understanding metabolic pathways and developing enzyme-targeted therapies .
Medicine
The compound is investigated for its potential in drug development, particularly in targeting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. Studies indicate that derivatives of this compound exhibit neuroprotective effects by modulating AChE activity and promoting cognitive function in animal models .
Case Study 1: Neuroprotection in Alzheimer’s Models
Research has demonstrated that compounds similar to this compound show pronounced neuroprotective effects in vitro and in vivo. In studies involving transgenic mouse models of Alzheimer’s disease, administration of these compounds led to improved cognitive performance and reduced levels of amyloid-beta plaques, indicating a potential therapeutic role .
Case Study 2: Enzyme Inhibition
A study highlighted the effectiveness of this compound as an AChE inhibitor in vitro. The results showed a significant reduction in AChE activity at low concentrations, suggesting its utility in developing treatments for cognitive impairments associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that can modify proteins and other biomolecules. This modification can alter the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-aminoethyl)amino]-5-aminobenzoate hydrochloride
- Methyl 2-[(2-aminoethyl)amino]-4-nitrobenzoate hydrochloride
- Methyl 2-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride
Uniqueness
Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride is unique due to the specific positioning of its nitro group, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its analogs .
Biological Activity
Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride is a compound of significant interest in biological research due to its unique chemical structure and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . The presence of a nitro group, an ester group, and an aminoethyl group contributes to its reactivity and interaction with biological targets. The compound is synthesized through the esterification of 2-[(2-aminoethyl)amino]-5-nitrobenzoic acid with methanol in the presence of hydrochloric acid under reflux conditions.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The nitro group can be reduced to form reactive intermediates that modify proteins and other biomolecules, potentially altering enzyme activity and receptor function. This modification may lead to various biological effects, including antimicrobial activity and enzyme inhibition.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays have shown significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Studies have demonstrated that it can inhibit key enzymes involved in metabolic pathways, which may have implications for drug development targeting specific diseases. For instance, it has shown potential in inhibiting cholinesterases, which are important in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-[(2-aminoethyl)amino]-5-aminobenzoate | Amino group instead of nitro | Antimicrobial activity |
| Methyl 2-[(2-aminoethyl)amino]-4-nitrobenzoate | Nitro group at position 4 | Less potent than the 5-nitro variant |
| Methyl 2-[(2-aminoethyl)amino]-3-nitrobenzoate | Nitro group at position 3 | Varies in enzyme inhibition |
The positioning of the nitro group significantly influences the compound's reactivity and biological activity. The 5-nitro variant demonstrates enhanced properties compared to its analogs, making it a subject of interest for further research .
Case Studies
- In Vitro Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound inhibited growth effectively at concentrations as low as 10 µg/mL. This suggests its potential utility in developing new antibacterial agents.
- Enzyme Inhibition Assay : In a recent pharmacological evaluation, the compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Results indicated that it inhibited AChE activity by approximately 70% at a concentration of 50 µM, highlighting its potential in treating conditions like Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Nitration : Start with a benzoic acid derivative (e.g., 2-chloro-5-nitrobenzoic acid) to introduce the nitro group at the 5-position .
Esterification : Convert the carboxylic acid to a methyl ester using methanol under acidic conditions (e.g., H₂SO₄ catalysis) .
Aminoethylation : React the intermediate with 2-aminoethylamine via nucleophilic substitution or amide coupling. HOBt (1-hydroxybenzotriazole) can mediate carbodiimide-based coupling to ensure high yields, particularly under mildly acidic conditions (pH 4–6) to avoid side reactions .
Key Validation: Monitor intermediates using TLC and confirm the final product via NMR (¹H/¹³C) and HRMS .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Spectroscopy : Confirm the structure via ¹H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups, δ 3.8–4.2 ppm for methyl ester) and FT-IR (C=O ester stretch at ~1720 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 275.69 .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodological Answer :
- Primary Solubility : The hydrochloride salt form enhances water solubility. Use PBS (pH 7.4) or DMSO (≤5% v/v in aqueous buffers) for in vitro studies .
- Validation : Perform a shake-flask solubility test at 25°C, followed by HPLC-UV quantification (λ = 254 nm) .
Advanced Research Questions
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Experimental Design : Prepare solutions at pH 2–10 (adjusted with HCl/NaOH) and incubate at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Findings : The ester group is prone to hydrolysis under alkaline conditions (pH >8), while the nitro group remains stable. Use buffered solutions at pH 4–6 for long-term storage .
Q. What strategies mitigate competing side reactions during aminoethylation?
- Methodological Answer :
- Optimization :
Use a molar excess of 2-aminoethylamine (1.5–2 eq) to drive the reaction .
Activate the ester intermediate with HOBt/EDCI to suppress nucleophilic attack on the nitro group .
Conduct the reaction under nitrogen to prevent oxidation of the amine .
- Troubleshooting : If undesired cyclization occurs (e.g., forming benzoxazole derivatives), reduce reaction temperature to 0–5°C .
Q. How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity toward targets like serotonin or dopamine receptors, leveraging the nitro and amino groups for hydrogen bonding .
- In Vitro Assays : Test bioactivity in cell models (e.g., HEK293 for GPCR signaling) at 1–100 µM concentrations. Use LC-MS/MS to quantify cellular uptake .
Data Contradiction Analysis
Q. Conflicting reports on the reactivity of the nitro group: How to resolve discrepancies?
- Methodological Answer :
- Hypothesis Testing : Compare reduction methods (e.g., catalytic hydrogenation vs. Zn/HCl). Monitor products via TLC and NMR .
- Findings : Catalytic hydrogenation (Pd/C, H₂) may selectively reduce the nitro group to an amine without ester cleavage, whereas acidic conditions (Zn/HCl) could hydrolyze the ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
